molecular formula C8H14N4O2 B2930308 1-ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine CAS No. 1429417-62-8

1-ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine

Cat. No.: B2930308
CAS No.: 1429417-62-8
M. Wt: 198.226
InChI Key: ZMZWWCFDDBDWCS-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method includes the reaction of ethyl hydrazine with a nitro-substituted ketone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, with the temperature maintained around 60-80°C.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes nitration, alkylation, and cyclization steps, followed by purification through recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine has been explored for its applications in:

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
  • 1-Ethyl-1H-pyrazol-3-ylamine
  • 3,5-Dinitro-1H-pyrazol-4-amine

Uniqueness: 1-Ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-ethyl-4-nitro-N-propylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-5-9-8-7(12(13)14)6-11(4-2)10-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZWWCFDDBDWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN(C=C1[N+](=O)[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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